eNOS/nNOS Selectivity Profile
Iromycin A exhibits functional selectivity for endothelial NOS (eNOS/NOS III) over neuronal NOS (nNOS/NOS I) [1]. This is a critical differentiator from broad-spectrum or non-selective NOS inhibitors such as L-NAME, L-NMMA, or 7-NI, which do not discriminate between isoforms to the same degree. While specific IC50 values for isolated NOS isoforms are not reported, the original discovery paper explicitly states that 'these compounds inhibit selectively endothelial NOS rather than neuronal NOS' [1]. This selectivity profile is a class-level inference for the iromycin family and represents a procurement-relevant characteristic for research applications requiring isoform-specific NOS modulation.
| Evidence Dimension | NOS isoform selectivity |
|---|---|
| Target Compound Data | Selective inhibition of endothelial NOS (eNOS/NOS III) over neuronal NOS (nNOS/NOS I) |
| Comparator Or Baseline | Broad-spectrum NOS inhibitors (e.g., L-NAME, 7-NI) show non-selective inhibition across NOS isoforms |
| Quantified Difference | Qualitative selectivity reported; no quantitative IC50 ratio available in primary literature |
| Conditions | In vitro NOS inhibition assays (specific enzyme source and assay conditions not detailed in abstract) |
Why This Matters
For researchers studying endothelial-specific NO signaling pathways (e.g., vascular biology), Iromycin A provides a tool with inherent selectivity that broad-spectrum inhibitors cannot replicate.
- [1] Surup, F., Wagner, O., von Frieling, J., Schleicher, M., Oess, S., Müller, P., & Grond, S. (2007). The iromycins, a new family of pyridone metabolites from Streptomyces sp. I. Structure, NOS inhibitory activity, and biosynthesis. The Journal of Organic Chemistry, 72(14), 5085-5090. View Source
